molecular formula C17H19N3O4 B13231522 7-[(Benzyloxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

7-[(Benzyloxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

Cat. No.: B13231522
M. Wt: 329.35 g/mol
InChI Key: QHUWPUUQPGGEEM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(Benzyloxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

Types of Reactions

7-[(Benzyloxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

7-[(Benzyloxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(Benzyloxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(Benzyloxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is unique due to its specific structural features and the range of biological activities it exhibits.

Properties

Molecular Formula

C17H19N3O4

Molecular Weight

329.35 g/mol

IUPAC Name

2-ethyl-7-phenylmethoxycarbonyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C17H19N3O4/c1-2-13-15(16(21)22)20-9-8-19(10-14(20)18-13)17(23)24-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,21,22)

InChI Key

QHUWPUUQPGGEEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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